1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological activities and chemical properties
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the regulation of enzymatic activity and the modulation of signal transduction pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability, due to their high solubility in water and other polar solvents .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as suggested by the storage recommendations for similar compounds . Furthermore, the compound’s efficacy can be influenced by the presence of other functional groups in the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections and other diseases due to its biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler analog with similar structural features but lacking the acetamido and sulfonate groups.
4-acetamidobenzenesulfonate: A compound with similar functional groups but without the benzimidazole core.
1-methyl-1H-imidazole: A related compound with a simpler imidazole ring structure.
Uniqueness
1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)18-12-3-6-14(7-4-12)24(21,22)23-13-5-8-16-15(9-13)17-10-19(16)2/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOPKRATAXKLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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